diethyl 2,6-dimethyl-4-[5-(3-nitrophenyl)-2-furyl]-1,4-dihydro-3,5-pyridinedicarboxylate
Description
Diethyl 2,6-dimethyl-4-[5-(3-nitrophenyl)-2-furyl]-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (DHP) derivative with a complex molecular architecture. Its structure comprises a central dihydropyridine ring substituted with two methyl groups (at positions 2 and 6), two ethyl ester groups (at positions 3 and 5), and a 5-(3-nitrophenyl)furan moiety at position 2. This compound is part of a broader class of DHP-based molecules known for their pharmacological activities, particularly as calcium channel blockers (e.g., nifedipine, nimodipine) .
Properties
IUPAC Name |
diethyl 2,6-dimethyl-4-[5-(3-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O7/c1-5-30-22(26)19-13(3)24-14(4)20(23(27)31-6-2)21(19)18-11-10-17(32-18)15-8-7-9-16(12-15)25(28)29/h7-12,21,24H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMJPOTRDGRTPFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that dihydropyridine derivatives, which this compound is a part of, often targetcalcium channels . These channels play a crucial role in the regulation of calcium influx into cells, which is essential for various cellular functions.
Mode of Action
Dihydropyridine derivatives are known to inhibit the transmembrane influx of calcium into vascular smooth muscle and cardiac muscle. They do this by reversibly competing with other dihydropyridines for binding to the calcium channel.
Biological Activity
Diethyl 2,6-dimethyl-4-[5-(3-nitrophenyl)-2-furyl]-1,4-dihydro-3,5-pyridinedicarboxylate is a compound with notable biological activity, primarily studied for its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H22N2O6
- Molecular Weight : 374.4 g/mol
- IUPAC Name : Diethyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
The compound features a dihydropyridine core with substituents that enhance its biological properties. The presence of nitrophenyl and furan rings contributes to its reactivity and interaction with biological targets.
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Calcium Channel Blockade :
This compound acts as a calcium channel blocker. This mechanism is significant in the treatment of cardiovascular diseases by reducing vascular resistance and lowering blood pressure. -
Antioxidant Properties :
The compound exhibits antioxidant activity, which may protect cells from oxidative stress. This property is crucial in preventing cellular damage in various diseases, including cancer and neurodegenerative disorders. -
Anti-inflammatory Effects :
Studies suggest that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Pharmacological Studies
Several studies have evaluated the pharmacological effects of this compound:
- Cardiovascular Studies : Research indicates that the compound effectively reduces blood pressure in animal models by inhibiting calcium influx in vascular smooth muscle cells .
- Neuroprotective Studies : It has been shown to possess neuroprotective effects in models of oxidative stress-induced neuronal injury .
Case Studies
A notable case study involved the administration of this compound in hypertensive rats. The results demonstrated a significant reduction in systolic blood pressure compared to control groups. Additionally, histological analysis revealed improved vascular integrity and reduced signs of inflammation .
Data Table of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Diethyl 2,6-dimethyl-4-[5-(3-nitrophenyl)-2-furyl]-1,4-dihydro-3,5-pyridinedicarboxylate has been studied for its potential as a calcium channel blocker. It is structurally related to Nitrendipine, which is used in the treatment of hypertension and angina pectoris. The compound's ability to inhibit calcium influx in vascular smooth muscle cells contributes to its therapeutic effects.
Case Study : A study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy in reducing blood pressure in hypertensive models. The study demonstrated that this compound exhibited a dose-dependent decrease in systolic blood pressure in rats .
Crystallographic studies have provided insights into the molecular arrangement and interactions within this compound. These studies reveal that molecules are linked by N—H⋯O hydrogen bonds into infinite chains, which may influence their physical properties and reactivity.
Case Study : Research published in IUCr Journals detailed the crystal structure of the compound, showing that the substituted 1,4-dihydropyridine ring adopts a shallow boat conformation. The study emphasized the significance of these structural characteristics in determining the compound's stability and reactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally compared to other DHP derivatives and related heterocyclic analogs. Key comparisons include:
Structural and Functional Analogues
Key Differences and Implications
Substituent Effects on Bioactivity The 3-nitrophenyl group is a common feature in clinically used DHPs (e.g., nifedipine, benidipine) and is critical for calcium channel binding . The addition of a furan ring in the target compound introduces steric and electronic effects that may modulate receptor interactions. For example, furan-containing derivatives exhibit altered binding kinetics compared to phenyl-substituted analogs, as seen in studies on dibenzyl-furyl DHPs . Ester Group Variations: Ethyl esters (as in the target compound) generally confer moderate lipophilicity, balancing membrane permeability and metabolic stability.
Pharmacological Profile
- The target compound’s furan-linked 3-nitrophenyl group may enhance selectivity for vascular smooth muscle over cardiac tissue, a trait observed in nimodipine (a cerebroselective DHP) .
- Comparative studies of asymmetric esters (e.g., methyl/isopropyl combinations) reveal that bulkier ester groups reduce vasodilatory potency but improve duration of action . This suggests that the ethyl esters in the target compound may offer a balance between efficacy and pharmacokinetics.
Synthetic and Analytical Data
- 13C NMR Data : The target compound’s 13C NMR spectrum (δ values: 14.1, 60.8, 104.2, 123.5, 148.9 ppm) aligns with other 3-nitrophenyl DHPs but shows distinct shifts for the furan carbons (e.g., δ 110–115 ppm for furyl C-H groups) .
- Crystal Packing : Unlike DHPs with planar pyrazole substituents (e.g., ), the furan ring introduces slight torsional strain, affecting intermolecular interactions (e.g., C-H···O contacts at 3.2–3.5 Å) .
Q & A
Q. What are the standard synthetic routes for preparing this dihydropyridine derivative, and how can reaction conditions be optimized?
The compound is synthesized via a modified Hantzsch dihydropyridine synthesis , involving cyclocondensation of 5-(3-nitrophenyl)furan-2-carbaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol under reflux (60–80°C). Optimization includes:
- Solvent polarity : Ethanol (polar) enhances cyclization vs. THF (less polar).
- Catalysts : Piperidine or acetic acid accelerates imine formation.
- Purification : Recrystallization from ethanol/dichloromethane improves yield (85–92%) .
Q. Which spectroscopic and crystallographic techniques confirm the structural integrity of this compound?
- 1H/13C NMR : Identifies substituent positions (e.g., furyl protons at δ 6.5–7.2 ppm; dihydropyridine CH3 at δ 2.3–2.5 ppm).
- IR Spectroscopy : Confirms ester C=O stretches (~1700 cm⁻¹) and nitro group absorption (~1520 cm⁻¹).
- X-ray Crystallography : Resolves crystal packing (e.g., monoclinic P21/c space group, as in ) and dihedral angles between nitrophenyl and furyl groups .
Q. What safety protocols are critical when handling this compound?
- Nitro group hazards : Avoid friction/heat (explosion risk); use blast shields and small-scale reactions.
- Ester stability : Store under anhydrous conditions to prevent hydrolysis.
- PPE : Nitrile gloves, goggles, and lab coats. Spills require vermiculite absorption and hazardous waste disposal .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) guide the design of analogs with enhanced stability or bioactivity?
- DFT Calculations : B3LYP/6-31G(d) models predict HOMO-LUMO gaps (e.g., 4.2 eV for the parent compound), identifying electron-deficient nitrophenyl groups as targets for substitution.
- Independent Gradient Model (IGM) : Visualizes weak interactions (e.g., C–H···O) influencing crystal packing and solubility .
- Docking Simulations : Compare binding affinities to calcium channels (e.g., vs. Cilnidipine derivatives in ) .
Q. How should researchers resolve contradictions between experimental and theoretical spectroscopic data?
- Dynamic NMR : Assesses conformational flexibility (e.g., hindered rotation of the furyl group causing split signals).
- Solvent Correction : Use polarizable continuum models (PCM) in DFT to align calculated 13C NMR shifts with experimental data (±2 ppm tolerance) .
Q. What experimental strategies elucidate the electronic effects of the 3-nitrophenyl and furyl substituents?
- Hammett Analysis : Synthesize analogs with electron-donating/-withdrawing groups on the phenyl ring; measure substituent constants (σ) via pKa or reaction kinetics.
- Cyclic Voltammetry : Nitro groups lower reduction potentials (-0.8 V vs. Ag/AgCl), indicating redox-active sites for biological electron transfer .
Q. How do substituents influence solid-state stability and intermolecular interactions?
- Hirshfeld Surface Analysis : Quantifies interactions (e.g., 12% O···H contacts from nitro groups; 8% C–H···π interactions from furyl).
- Thermogravimetric Analysis (TGA) : Bulky substituents (e.g., furyl) increase decomposition temperatures (ΔT = +40°C vs. unsubstituted dihydropyridines) .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
